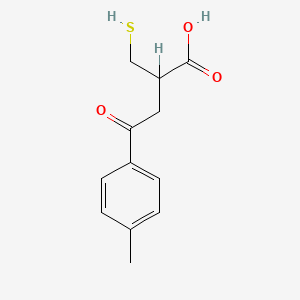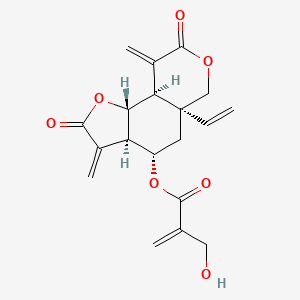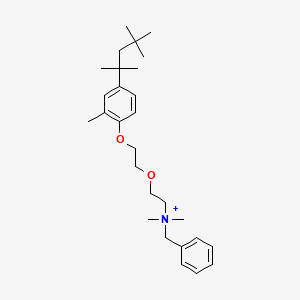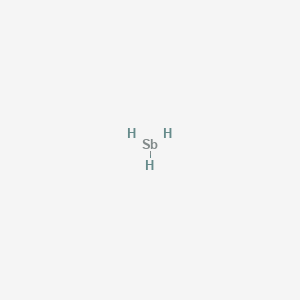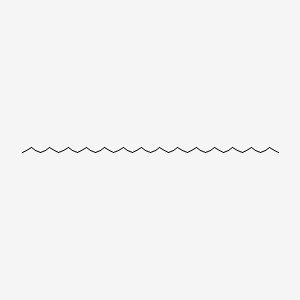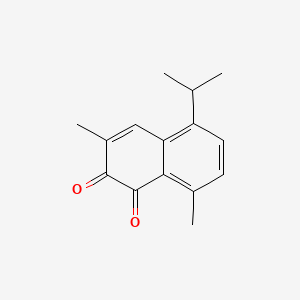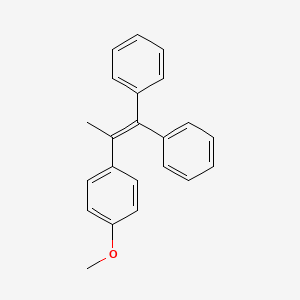
p-(1-Methyl-2,2-diphenylvinyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-2-(4-methoxyphenyl)propene is a stilbenoid.
科学的研究の応用
Stereochemistry and Isomerism
The stereochemistries of geometric isomers of compounds related to p-(1-Methyl-2,2-diphenylvinyl)anisole have been extensively studied. Richardson, Benson, and Hite (1976) investigated the stereochemistries of geometric isomers of 4-(2-bromo-1,2-diphenylvinyl)anisole and related compounds. They determined the stereochemistry by converting the phenolic analog to ethers and comparing physical properties with known compounds. This research corrects previously published literature and contributes to understanding the structural intricacies of such compounds (Richardson, Benson, & Hite, 1976).
Synthetic Routes and Polymerization
Feldthusen, Iván, and Müller (1998) developed a novel synthetic route for preparing polyisobutylene (PIB)-based linear and star-shaped block copolymers by combining living carbocationic and anionic polymerizations. This research is significant as it provides a method for endcapping living PIB chains with compounds structurally similar to p-(1-Methyl-2,2-diphenylvinyl)anisole, leading to termini that are essential for initiating further polymerization processes (Feldthusen, Iván, & Müller, 1998).
Catalytic Properties and O-methylation
Dechan and Bajju (2020) explored the catalytic properties of certain compounds in the O-methylation of phenols. Their research indicates the use of specific catalysts for the selective O-methylation of phenols using methanol, an environmentally friendly methylating agent. The catalytic properties and the formation of anisole compounds in this process shed light on the chemical behavior and applications of compounds related to p-(1-Methyl-2,2-diphenylvinyl)anisole (Dechan & Bajju, 2020).
特性
CAS番号 |
13560-37-7 |
|---|---|
製品名 |
p-(1-Methyl-2,2-diphenylvinyl)anisole |
分子式 |
C22H20O |
分子量 |
300.4 g/mol |
IUPAC名 |
1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C22H20O/c1-17(18-13-15-21(23-2)16-14-18)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChIキー |
DRHOGPTXUWEFCO-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
正規SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
その他のCAS番号 |
13560-37-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



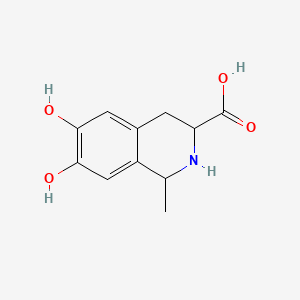
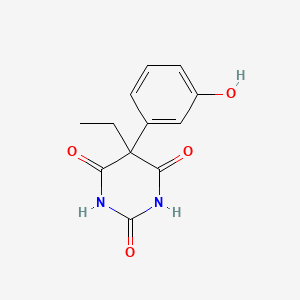

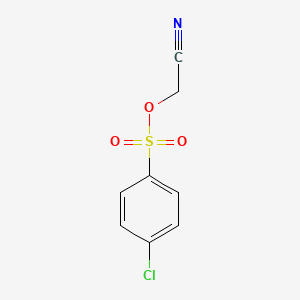
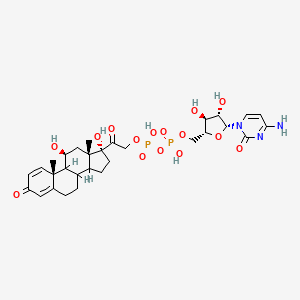
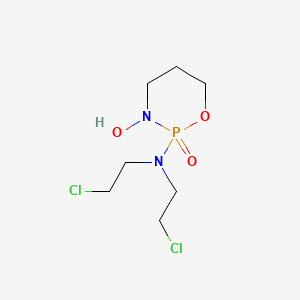
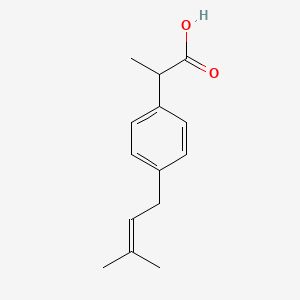
![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)
